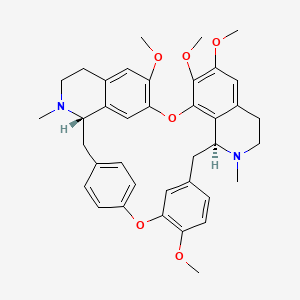

テトランドリン

概要

説明

科学的研究の応用

Tetrandrine has a wide range of scientific research applications, including:

Chemistry: In chemistry, tetrandrine is studied for its unique chemical structure and reactivity. It serves as a model compound for the synthesis of other bis-benzylisoquinoline alkaloids.

Biology: In biological research, tetrandrine is used to study its effects on cellular processes such as apoptosis, autophagy, and cell cycle regulation. It has been shown to induce apoptosis in various cancer cell lines by modulating the expression of caspases and other apoptotic proteins .

Medicine: Tetrandrine has significant potential in medical research, particularly in the treatment of inflammatory diseases, cancer, and cardiovascular conditions. It has been used to treat silicosis, autoimmune disorders, inflammatory pulmonary diseases, and hypertension . Additionally, tetrandrine has shown promise in inhibiting the entry of Ebola virus into host cells .

Industry: In the pharmaceutical industry, tetrandrine is explored for its potential as a therapeutic agent. Its derivatives are being developed for enhanced stability and efficacy in drug delivery systems .

生化学分析

Biochemical Properties

Tetrandrine interacts with several biomolecules within cells. Notably, an alkynyl diazirine derivative of Tet (AD-Tet) was synthesized as a clickable photoaffinity probe to identify its molecular targets. Biochemical and cellular analyses confirmed that AD-Tet and Tet exhibit highly similar pharmacological activities. AD-Tet localizes specifically to lysosomes. Further studies revealed that lysosomal integral membrane protein-2 (LIMP-2) is a genuine molecular target of Tet. At low micromolar concentrations, Tet inhibits LIMP-2, leading to intralysosomal cholesterol accumulation, sterol regulatory-element binding protein (SREBP) activation, and disruption of cellular cholesterol metabolism. At higher concentrations, Tet activates unfolded protein response and cell death due to non-specific lysosomal protein inhibition. These findings suggest that many of Tet’s pharmacological activities are associated with lysosomal function disruption .

Cellular Effects

Tetrandrine influences various cell types and processes. It induces cancer cell apoptosis, autophagy, and cell cycle arrest. Additionally, it inhibits cell proliferation, migration, and invasion. These effects contribute to its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, Tetrandrine exerts its effects through binding interactions with biomolecules. It induces apoptosis by activating caspase-3, caspase-8, and caspase-9. It also modulates oxidative stress pathways, affecting ROS levels and glutathione content. Furthermore, Tetrandrine impacts p53, p21waf1, and Bax expression, leading to cell cycle arrest .

Temporal Effects in Laboratory Settings

In laboratory studies, Tetrandrine’s effects change over time. Researchers have investigated its stability, degradation, and long-term impact on cellular function. Specific details on temporal effects require further exploration .

Metabolic Pathways

Tetrandrine is involved in metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux and metabolite levels. Detailed studies on these interactions are crucial for a comprehensive understanding .

Transport and Distribution

Understanding how Tetrandrine is transported and distributed within cells and tissues is essential. It may interact with transporters or binding proteins, influencing its localization and accumulation .

Subcellular Localization

Tetrandrine’s subcellular localization impacts its activity and function. Targeting signals and post-translational modifications guide it to specific compartments or organelles .

準備方法

合成経路と反応条件: テトランドリンは、S-N-メチルコクローチンのフリーラジカル結合二量化によって合成できます . マイクロ流体法を用いたテトランドリンナノ結晶の調製も、そのバイオアベイラビリティと溶解性を高めるために検討されています . この方法には、グリチルリチン酸を安定剤として使用し、単一因子試験とBox-Behnken反応表面法で最適化することが含まれます .

工業生産方法: テトランドリンの工業生産には、ステファニア・テトランドラの根塊から、粉砕、高圧ホモジナイゼーション、ナノ堆積、乳化、超臨界流体結晶化などのさまざまな技術を用いた抽出が含まれます . これらの方法は、最適な粒径、多分散指数(PDI)、形態のテトランドリンを生成することを目的としています .

化学反応の分析

反応の種類: テトランドリンは、酸化、還元、置換など、さまざまな化学反応を起こします。 テトランドリンは、細胞外シグナル調節キナーゼ(ERK1/2)、c-Jun N末端キナーゼ(JNK1/2)の抑制、核因子κB(NF-κB)の阻害タンパク質(IκB)のリン酸化と分解の阻害、NF-κBの活性化などのメカニズムを通じて抗炎症効果を示します .

一般的な試薬と条件: テトランドリンを含む反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 これらの反応の条件は通常、目的の結果を保証するために、制御された温度とpHレベルを含みます。

生成される主な生成物: テトランドリンを含む反応から生成される主な生成物には、薬理学的特性が向上したさまざまな誘導体が含まれます。 たとえば、テトランドリン誘導体は、アポトーシスと細胞周期停止を誘発することにより、癌細胞に強力な細胞毒性を示しています .

4. 科学研究への応用

テトランドリンは、次のような幅広い科学研究への応用があります。

化学: 化学において、テトランドリンは、その独特の化学構造と反応性について研究されています。 テトランドリンは、他のビスベンジルイソキノリンアルカロイドの合成のモデル化合物として役立ちます。

生物学: 生物学的研究では、テトランドリンは、アポトーシス、オートファジー、細胞周期制御などの細胞プロセスへの影響を研究するために使用されます。 テトランドリンは、カスパーゼや他のアポトーシスタンパク質の発現を調節することにより、さまざまな癌細胞株でアポトーシスを誘導することが示されています .

医学: テトランドリンは、特に炎症性疾患、癌、心血管疾患の治療において、医学研究に大きな可能性を秘めています。 テトランドリンは、塵肺症、自己免疫疾患、炎症性肺疾患、高血圧の治療に使用されてきました . さらに、テトランドリンは、エボラウイルスが宿主細胞に侵入するのを阻害する可能性があることが示されています .

産業: 製薬業界では、テトランドリンは治療薬としての可能性を探求しています。 テトランドリンの誘導体は、薬物送達システムにおける安定性と有効性を高めるために開発されています .

作用機序

テトランドリンは、さまざまな分子標的と経路を通じてその効果を発揮します。 テトランドリンは、カルシウムチャネル遮断薬として作用し、細胞へのカルシウムイオンの流入を阻害します . この作用により、血管拡張と血圧の低下が起こります。 テトランドリンはまた、炎症と癌の進行に関与するNF-κB、MAPK、ERK、STAT3などのシグナル伝達経路を調節します . これらの経路を阻害することにより、テトランドリンは炎症、線維化、腫瘍の増殖を抑制します .

6. 類似の化合物との比較

テトランドリンは、ファンチノリニンやシノメニンなど、他のビスベンジルイソキノリンアルカロイドと比較されることが多いです。 これらの化合物はすべて類似の化学構造を共有していますが、テトランドリンは、強力なカルシウムチャネル遮断作用と幅広い薬理学的効果で際立っています . たとえば、ファンチノリニンも抗炎症作用を示しますが、異なるメカニズムを通じて作用します . シノメニンは、関節リウマチの治療に一般的に使用される、抗炎症作用と免疫抑制作用を持つ関連する化合物です .

結論

テトランドリンは、科学研究と医学のさまざまな分野において大きな可能性を秘めた汎用性の高い化合物です。 テトランドリンのユニークな化学構造と幅広い薬理学的効果は、新しい治療薬の開発と複雑な生物学的プロセスの理解のための貴重な研究対象となっています。

類似化合物との比較

Tetrandrine is often compared with other bis-benzylisoquinoline alkaloids such as fangchinoline and sinomenine. While all these compounds share similar chemical structures, tetrandrine is unique in its potent calcium channel blocking activity and broad range of pharmacological effects . Fangchinoline, for example, also exhibits anti-inflammatory properties but through different mechanisms . Sinomenine is another related compound with anti-inflammatory and immunosuppressive effects, commonly used in the treatment of rheumatoid arthritis .

Conclusion

Tetrandrine is a versatile compound with significant potential in various fields of scientific research and medicine. Its unique chemical structure and broad range of pharmacological effects make it a valuable subject of study for developing new therapeutic agents and understanding complex biological processes.

特性

IUPAC Name |

(1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTKBKWTSCPRNU-KYJUHHDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178062, DTXSID70881383 | |

| Record name | S,S-(+)-Tetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Tetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-34-3, 23495-89-8 | |

| Record name | Tetrandrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Tetrandrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenophene 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023495898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrandrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DL-Tetrandine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetrandrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S,S-(+)-Tetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Tetrandrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrandrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRANDRINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29EX23D5AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRANDRINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS4W77H3SD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。